molecular formula C11H14N2O B6358198 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline CAS No. 1416369-77-1

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline

Cat. No.: B6358198
CAS No.: 1416369-77-1
M. Wt: 190.24 g/mol
InChI Key: WLUOCPFXVYOGEH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G-protein coupled receptor involved in the regulation of feeding behavior, energy homeostasis, and mood.

Mode of Action

This compound acts as an antagonist at the MCHr1 . This means it binds to the receptor and blocks its activation by the natural ligand, Melanin Concentrating Hormone (MCH). This inhibition of MCHr1 can lead to decreased appetite and increased energy expenditure.

Preparation Methods

The synthesis of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves multiple steps. One common method includes the reaction of aniline with a spiro intermediate under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve the use of more stable and soluble salts, such as sulfonic acid salts, to improve yield and purity .

Chemical Reactions Analysis

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Properties

IUPAC Name

4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-5-11(6-13)7-14-8-11/h1-4H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUOCPFXVYOGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C3=CC=C(C=C3)N)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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